Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI)
Overview
Description
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI) is a bioactive chemical.
Scientific Research Applications
Membrane Fluidity and Interaction Studies
Effects on Phosphatidylcholine Bilayers : Carbamic acid esters like the monohydrochloride of [2-(decyloxy)phenyl]-2-(1-piperidinyl)ethyl ester of carbamic acid (C10A) exhibit a biphasic effect on the fluidity of egg yolk phosphatidylcholine (EYPC) model membranes. This effect is characterized by initial fluidity increase followed by a decrease, potentially due to hydrocarbon chain interdigitation in the bilayer (Gallová, Čižmárik, & Balgavý, 1995).
Calorimetric Studies on Membrane Interaction : Local anesthetics from the homologous series of monohydrochlorides of these esters decrease the temperature of phase transitions in dipalmitoylphosphatidylcholine, a phenomenon which varies depending on the length of the alkoxy substituent in the compound (Gallová, Bágeľová, Čižmárik, & Balgavý, 1995).
Electron Spin Resonance Studies : These carbamic acid esters impact the formation of gauche isomers and decrease the effective energy difference between gauche and trans conformations in EYPC acyl chains. This suggests alterations in the membrane's physical properties (Gallová, Andriamainty, Uhríková, & Balgavý, 1997).
Potential Therapeutic Applications
Neuroprotection and Alzheimer's Disease : A compound related to carbamic acid esters, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, has been evaluated as a potential neuroprotective agent for Alzheimer's disease. It shows promising activity in inhibiting acetylcholinesterase and offering neuroprotection against toxicity in neuronal cell lines (Lecanu et al., 2010).
Prodrug Synthesis and Bioconversion : Carbamic acid esters have been studied as prodrug forms for dopaminergic drugs. Their stability and enzymatic bioconversion have been evaluated, indicating potential applications in medicinal chemistry (Hansen, Faarup, & Bundgaard, 1991).
Additional Pharmacological Research
Enzyme Inhibition Studies : Various carbamic acid esters have been examined as inhibitors of acetylcholinesterase, showing efficacy in this role. This research extends the understanding of these compounds in pharmacological contexts (Decker, 2007).
Effect on Sarcoplasmic Reticulum ATPase : These esters modulate the activity of sarcoplasmic reticulum ATPase, indicating a potential influence on muscle function and related physiological processes (Andriamainty, Filípek, Kovács, & Balgavý, 1996).
properties
CAS RN |
105384-16-5 |
---|---|
Product Name |
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI) |
Molecular Formula |
C22H37ClN2O3 |
Molecular Weight |
427 g/mol |
IUPAC Name |
(1-butylpiperidin-4-yl) N-(3-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-3-5-7-8-9-18-27-22-12-10-11-20(19-22)24-23(26)28-21-13-16-25(17-14-21)15-6-4-2;/h10-12,19,21H,3-9,13-18H2,1-2H3,(H,24,26);1H |
InChI Key |
SVIURJMMNXLZLI-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCN(CC2)CCCC.Cl |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Appearance |
Solid powder |
Other CAS RN |
105384-16-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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